molecular formula C12H8BrFN4O B11974398 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11974398
M. Wt: 323.12 g/mol
InChI Key: PBCWWTMDTOEISI-UBKPWBPPSA-N
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Description

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of bromine and fluorine atoms in its structure adds to its reactivity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide stands out due to its specific combination of bromine and fluorine atoms, which impart unique reactivity and potential for diverse applications. Its structural features make it a valuable compound for further exploration in various scientific fields.

Properties

Molecular Formula

C12H8BrFN4O

Molecular Weight

323.12 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H8BrFN4O/c13-9-1-2-10(14)8(5-9)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6+

InChI Key

PBCWWTMDTOEISI-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=NC=CN=C2)F

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)F

Origin of Product

United States

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